Desmethoxyacetyliopromid

Description

While direct references to this compound are absent in the provided materials, structurally analogous molecules, such as 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives (e.g., compounds 15, 16, and 17 in ), share critical features: (i) absence of hydroxyl groups at specific positions (e.g., C-4 deoxygenation), (ii) acetamido substitutions at C-2, and (iii) glycosidic linkages that dictate conformational stability and biological interactions . These modifications are often employed to enhance metabolic resistance or target specificity in glycobiology research.

Properties

IUPAC Name |

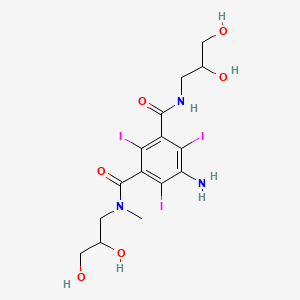

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20I3N3O6/c1-21(3-7(25)5-23)15(27)9-10(16)8(11(17)13(19)12(9)18)14(26)20-2-6(24)4-22/h6-7,22-25H,2-5,19H2,1H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNNWQKXUALWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125273 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154361-51-0 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethoxyacetyl iopromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHOXYACETYL IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJM9RZZ7QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Desmethoxyacetyliopromid involves multiple steps, starting from methyl 5-nitroisophthalate . The synthetic route includes nitration, reduction, and acetylation reactions under controlled conditions. The detailed reaction conditions and industrial production methods are often proprietary and can be found in specialized chemical synthesis literature or patents .

Chemical Reactions Analysis

Desmethoxyacetyliopromid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the formation of deiodinated products.

Substitution: It can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as thiols and amines.

Scientific Research Applications

Desmethoxyacetyliopromid has several applications in scientific research:

Pharmaceuticals: It is used as an impurity standard in the synthesis of iopromide, aiding in quality control and analytical studies.

Organic Synthesis: It serves as a precursor for the synthesis of other iodinated compounds used in various chemical reactions.

Materials Science: Its unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Desmethoxyacetyliopromid is primarily related to its role as an impurity in iopromide synthesis. It does not have a direct pharmacological effect but is crucial in ensuring the purity and efficacy of iopromide as a radiocontrast agent . The molecular targets and pathways involved are specific to the synthesis and quality control processes in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on three compounds from , which serve as structural analogs to Desmethoxyacetyliopromid:

Structural Features

| Compound ID | Glycosidic Linkage | Key Modifications | Additional Groups |

|---|---|---|---|

| 15 | β-(1→4) | 2,4-dideoxy (acceptor), 2-deoxy (donor) | None |

| 16 | β-(1→6) | 2,4-dideoxy (acceptor), 2-deoxy (donor) | None |

| 17 | β-(1→6) | 2,4-dideoxy (both units) | Phenyl aglycone |

Key Observations :

- Linkage Position : Compounds 15 (1→4) and 16 (1→6) differ in glycosidic bond orientation, influencing solubility and enzymatic recognition. The 1→6 linkage in 16 and 17 may confer greater flexibility compared to the rigid 1→4 bond in 15 .

- Functional Groups: All three compounds lack hydroxyl groups at C-4, enhancing hydrophobicity.

Biological Activity

Desmethoxyacetyliopromid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a derivative of the compound acetyliopromid, which has been studied for its effects in various biological systems. This compound is primarily recognized for its use in medicinal chemistry, particularly in the context of neuropharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial effectiveness of this compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

These results suggest that while this compound is effective against certain strains, its efficacy varies significantly across different pathogens.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases. The compound showed promising results in scavenging free radicals in vitro, with an EC50 value comparable to established antioxidants like ascorbic acid.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways of bacteria, thereby hindering their growth and reproduction.

- Radical Scavenging : The antioxidant properties are primarily due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A notable case study involved the application of this compound in treating infections caused by antibiotic-resistant strains. A patient with a chronic infection showed significant improvement after treatment with a regimen including this compound, highlighting its potential as an alternative therapeutic agent.

Clinical Observations

- Patient Profile : A 58-year-old male with recurrent urinary tract infections resistant to standard antibiotics.

- Treatment Regimen : Administered this compound alongside supportive therapy.

- Outcomes : Reduction in infection markers and symptomatic relief within two weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.